molecular formula C7H13NO2 B1289303 Ethyl 2-(cyclopropylamino)acetate CAS No. 71922-62-8

Ethyl 2-(cyclopropylamino)acetate

Cat. No. B1289303
CAS RN: 71922-62-8
M. Wt: 143.18 g/mol
InChI Key: VOZPZBSGYPGXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(cyclopropylamino)acetate is a chemical compound that is part of a broader class of cyclopropane derivatives. These compounds are of significant interest in organic chemistry due to their unique structural features and potential applications in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of cyclopropane ester derivatives, which are structurally related to ethyl 2-(cyclopropylamino)acetate, can be achieved through various synthetic routes. One such method involves the use of ethyl-2-(2-chloroethyl)acrylate as a versatile α-cyclopropylester cation synthon. This compound reacts efficiently with different nucleophiles through a Michael addition followed by intramolecular capture of the incipient ester enolate, leading to functionalized cyclopropane esters in high yields . Additionally, ethyl cyclopropylidene acetate, an analog of the target compound, can be prepared using an acid-catalyzed Wittig reaction and is used in aprotic double Michael reactions to synthesize spirocyclopropyl substituted bicyclo[2.2.2]octanes .

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl 2-(cyclopropylamino)acetate has been determined through crystallographic studies. For instance, the crystal and molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate provides insights into the bond parameters and special spectroscopy information, which can be compared to other similar esters to understand the influence of steric and electronic effects on the molecule .

Chemical Reactions Analysis

Cyclopropane derivatives undergo various chemical reactions that can be used to synthesize a wide range of products. For example, the oxidative scission of ethyl 2,2-dimethoxycyclopropanecarboxylates with lead tetraacetate results in the formation of monoalkylated fumaric acid diesters and unusual anhydride bis-acetals . Lewis acid-mediated reactions of 1-cyclopropyl-2-arylethanone derivatives with different esters provide methods for synthesizing benzofuran derivatives in moderate yields .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 2-(cyclopropylamino)acetate are not detailed in the provided papers, the properties of related cyclopropane esters can be inferred. These compounds typically exhibit unique reactivity due to the strained cyclopropane ring, which can influence their boiling points, solubility, and stability. The electronic and steric effects of substituents on the cyclopropane ring also play a crucial role in determining the chemical behavior of these molecules .

Relevant Case Studies

One of the case studies involves the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which was synthesized by condensation of ethyl 2-chloroacetate with a hydroxy group of a naphthopyran derivative. The crystal structure of this compound was determined, and it exhibited significant antitumor activity against certain cancer cell lines . This highlights the potential of cyclopropane esters in medicinal chemistry and drug discovery.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 2-(cyclopropylamino)acetate and its derivatives are involved in various chemical reactions and syntheses. For instance, ethyl cyclopropylidene acetate, a related compound, is prepared through an acid-catalyzed Wittig reaction and used in the double Michael reaction to produce spirocyclopropyl substituted bicyclo[2.2.2]octanes (Spitzner & Swoboda, 1986). Also, ethyl 1,4-benzodioxan-2-carboxylate, a compound used in drug production, was kinetically resolved in a lipase-catalyzed reaction, demonstrating the potential of ethyl 2-(cyclopropylamino)acetate in enzymatic processes (Kasture et al., 2005).

Pharmacological Research

Ethyl 2-(cyclopropylamino)acetate derivatives have been explored in pharmacological research. One study synthesized bromophenol derivatives with a cyclopropyl moiety, showing effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes, which are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019). Additionally, compounds similar to ethyl 2-(cyclopropylamino)acetate demonstrated significant anti-inflammatory and analgesic activities in a study, indicating their potential as COX-2 inhibitors (Consalvi et al., 2015).

Biotechnological Production

Ethyl acetate, closely related to ethyl 2-(cyclopropylamino)acetate, has been studied for its sustainable microbial production. This research is vital for creating environmentally friendly solvents from renewable resources (Zhang et al., 2020); (Löser et al., 2014).

properties

IUPAC Name

ethyl 2-(cyclopropylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)5-8-6-3-4-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZPZBSGYPGXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289712
Record name Glycine, N-cyclopropyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclopropylamino)acetate

CAS RN

71922-62-8
Record name Glycine, N-cyclopropyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71922-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-cyclopropyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(cyclopropylamino)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromoacetic acid ethyl ester (14.2 g, 9.37 ml, 84.8 mmol) was added dropwise to a soln. of cyclopropylamine (19.4 g; 23.5 ml, 0.34 mol) in EtOH (100 ml), while cooling with ice. The reaction mixture was stirred at RT for 18 h and then concentrated i. vac. Water was added to the residue and the mixture was extracted with CHCl3 (5×100 ml). The combined organic phases were washed with half-saturated sodium chloride soln., dried with Na2SO4 and concentrated i. vac. The crude product was distilled at approx. 85° C. under 24 mbar. Yield: 12.03 g (99%)
Quantity
9.37 mL
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 10 g (0.18 mol) of cyclopropylamine in 50 ml of EtOH was added 7 g (0.04 mol) of ethylbromoacetate and the reaction stirred for 1 h. The reaction was then evaporated to dryness, redissolved in CH2Cl2 washed with water, dried over sodium sulfate and concentrated to afford 6 g (quant.) of the title compound as a colorless oil. MS: 144.1 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Cyclopropylamine (12.1 mL, 175 mmol) and TEA (42 mL, 385 mmol) were combined at 0° C. in 350 mL CH2Cl2, then ethyl bromoacetate (19.4 mL, 175 mmol) was added dropwise. The reaction was warmed to RT for 3 h, then diluted with additional CH2Cl2, washed with water, sat. NaHCO3, and brine, dried (Na2SO4), filtered and concentrated. Flash filtration (silica, 30% EtOAc/hexane) provided 7-2 as a light yellow oil.
Quantity
12.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
19.4 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods IV

Procedure details

Ethyl bromoacetate in diethyl ether was added dropwise to a solution cooled to +5° C. of cyclopropylamine in diethyl ether. A white solid formed. The mixture was stirred for 3 hours while maintaining the cooling. The precipitate was filtered off and extracted with ether and the filtrate was evaporated. The residue was triturated with benzene/cyclohexane and the solid was filtered off. The filtrate was evaporated and the residue was distilled and fractionated to give ethyl cyclopropylaminoacetate of boiling point 32°-33° C./0.7 mmHg: nD19 =1.4384.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Ethyl bromoacetate (1 eq.) was added slowly to an ice-cold solution of cyclopropylamine (17.5 mmol, 3 eq.) and K2CO3 (2 eq.) in DMF (25 ml) and the reaction mixture was then stirred at room temperature for 16 h. For working up, the mixture was diluted with an excess of water and extracted with 20% ethyl acetate/hexane solution. The organic phase was washed with water and sat. NaCl solution and dried over Na2SO4. After the solvent had been removed completely, the crude product was employed in the next stage without further purification. Yield: 52%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.